Cas no 1261928-95-3 (3-(3-Cyanophenyl)-2-methylbenzoic acid)

3-(3-Cyanophenyl)-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-CYANOPHENYL)-2-METHYLBENZOIC ACID
- 3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%
- 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid
- MFCD18319120
- AKOS014883208
- 1261928-95-3
- DTXSID00688781
- 3-(3-Cyanophenyl)-2-methylbenzoic acid
-
- MDL: MFCD18319120
- インチ: InChI=1S/C15H11NO2/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-8H,1H3,(H,17,18)
- InChIKey: JHJMLUXLRZQJTJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 237.078978594Da
- 同位素质量: 237.078978594Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.1Ų
- XLogP3: 3.2
3-(3-Cyanophenyl)-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB326100-5g |
3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%; . |
1261928-95-3 | 95% | 5g |
€1159.00 | 2025-02-21 | |
abcr | AB326100-5 g |
3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%; . |
1261928-95-3 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-(3-Cyanophenyl)-2-methylbenzoic acid 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
3-(3-Cyanophenyl)-2-methylbenzoic acidに関する追加情報
Comprehensive Analysis of 3-(3-Cyanophenyl)-2-methylbenzoic acid (CAS No. 1261928-95-3): Properties, Applications, and Industry Insights
3-(3-Cyanophenyl)-2-methylbenzoic acid (CAS No. 1261928-95-3) is a specialized organic compound gaining traction in pharmaceutical and material science research. This cyanophenyl-substituted benzoic acid derivative exhibits unique structural features, combining a methyl group at the 2-position and a cyano functional group on the phenyl ring. Its molecular formula C15H11NO2 and precise architecture make it valuable for designing small-molecule inhibitors and advanced polymer precursors.
Recent studies highlight the compound's role in developing targeted therapeutics, particularly in oncology and inflammation research. The cyano group's electron-withdrawing properties enhance binding affinity to biological targets, while the methylbenzoic acid moiety improves metabolic stability. Researchers are investigating its potential as a kinase inhibitor scaffold, with computational models suggesting promising interactions with protein binding sites.
In material science, 3-(3-Cyanophenyl)-2-methylbenzoic acid serves as a building block for high-performance polymers. Its aromatic structure contributes to thermal stability in polyimide synthesis, while the cyanophenyl group enables crosslinking reactions for thermoset resins. Industry reports indicate growing demand for such intermediates in electronic encapsulation materials and advanced coatings.
The synthesis of CAS 1261928-95-3 typically involves Pd-catalyzed cross-coupling between halogenated benzoic acids and cyanophenyl boronic acids, followed by selective methylation. Process optimization studies focus on improving atom economy and reducing heavy metal residues, addressing the pharmaceutical industry's green chemistry priorities. Analytical characterization via HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), meeting GMP standards for pharmaceutical applications.
Market analysis reveals increasing patent filings involving 3-(3-Cyanophenyl)-2-methylbenzoic acid derivatives, particularly in biodegradable materials and drug delivery systems. The compound's structure-activity relationships are being explored through QSAR modeling, with particular interest in modifying the benzoic acid carboxyl group for enhanced bioavailability. These developments align with growing investments in precision medicine and sustainable materials.
From a regulatory perspective, 1261928-95-3 requires proper handling as an industrial chemical intermediate, though it doesn't appear on major restricted substance lists. Safety data sheets recommend standard laboratory precautions, including ventilation and PPE usage. Environmental fate studies show moderate biodegradability, prompting research into greener alternatives for large-scale applications.
The future outlook for 3-(3-Cyanophenyl)-2-methylbenzoic acid appears promising, with projected CAGR of 6-8% in the fine chemicals market. Emerging applications in organic electronics and metal-organic frameworks (MOFs) are expanding its utility beyond traditional domains. Continued research into its structure-property relationships will likely uncover additional functionalities for this versatile compound.
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